molecular formula C32H41NO3 B1236113 Talaroconvolutin A

Talaroconvolutin A

Cat. No.: B1236113
M. Wt: 487.7 g/mol
InChI Key: QCTUYJGFLVZOTL-NKPJVERHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Talaroconvolutin A is an octahydronaphthalene with formula C32H41NO3. It is a fungal metabolite isolated from Talaromyces convolutus and is an inducer of ferroptosis in colorectal cancer cells. It has a role as a ferroptosis inducer, an antineoplastic agent and a fungal metabolite. It is a member of phenols, a pyrroline, a member of octahydronaphthalenes, an olefinic compound and a ketone.
This compound is a natural product found in Talaromyces convolutus with data available.

Scientific Research Applications

Antifungal Activity

Talaroconvolutin A, isolated from Talaromyces convolutus, has demonstrated antifungal properties. A study by Suzuki et al. (2000) identified its effectiveness against pathogenic fungi like Aspergillus fumigates, Aspergillus niger, Candida albicans, and Cryptococcus neoformans (Suzuki et al., 2000).

Cancer Research

In the realm of cancer research, this compound has been identified as a novel ferroptosis inducer, particularly effective against colorectal cancer cells. Xia et al. (2020) reported that this compound killed colorectal cancer cells through ferroptosis, a form of programmed cell death, without inducing apoptosis (Xia et al., 2020).

Endophytic Fungus Research

Research by Padmathilake et al. (2017) focused on talarofuranone, an analogue of this compound, isolated from the endophytic fungus Talaromyces purpurogenus. This study contributes to understanding the diversity and potential applications of compounds related to this compound in different fungal species (Padmathilake et al., 2017).

Properties

Molecular Formula

C32H41NO3

Molecular Weight

487.7 g/mol

IUPAC Name

(5Z)-3-[(1R,2S,4aS,6S,8aR)-3,4a,6-trimethyl-2-[(E)-4-methylhex-2-en-2-yl]-2,5,6,7,8,8a-hexahydro-1H-naphthalene-1-carbonyl]-5-[(4-hydroxyphenyl)methylidene]pyrrol-2-one

InChI

InChI=1S/C32H41NO3/c1-7-19(2)14-21(4)28-22(5)18-32(6)17-20(3)8-13-27(32)29(28)30(35)26-16-24(33-31(26)36)15-23-9-11-25(34)12-10-23/h9-12,14-16,18-20,27-29,34H,7-8,13,17H2,1-6H3,(H,33,36)/b21-14+,24-15-/t19?,20-,27+,28-,29+,32+/m0/s1

InChI Key

QCTUYJGFLVZOTL-NKPJVERHSA-N

Isomeric SMILES

CCC(C)/C=C(\C)/[C@@H]1[C@@H]([C@H]2CC[C@@H](C[C@@]2(C=C1C)C)C)C(=O)C3=C/C(=C/C4=CC=C(C=C4)O)/NC3=O

SMILES

CCC(C)C=C(C)C1C(C2CCC(CC2(C=C1C)C)C)C(=O)C3=CC(=CC4=CC=C(C=C4)O)NC3=O

Canonical SMILES

CCC(C)C=C(C)C1C(C2CCC(CC2(C=C1C)C)C)C(=O)C3=CC(=CC4=CC=C(C=C4)O)NC3=O

Synonyms

talaroconvolutin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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